molecular formula C14H13N3O5 B14801782 N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide

Katalognummer: B14801782
Molekulargewicht: 303.27 g/mol
InChI-Schlüssel: ZKDBWTXFVRWPTL-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C14H13N3O5 This compound is characterized by the presence of a furan ring, a nitrophenoxy group, and an acetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-furyl methyl ketone and 2-(4-nitrophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring and nitrophenoxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted furan and nitrophenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and nitrophenoxy group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[1-(2-furyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-[1-(2-furyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Uniqueness

N’-[1-(2-furyl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both a furan ring and a nitrophenoxy group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H13N3O5

Molekulargewicht

303.27 g/mol

IUPAC-Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C14H13N3O5/c1-10(13-3-2-8-21-13)15-16-14(18)9-22-12-6-4-11(5-7-12)17(19)20/h2-8H,9H2,1H3,(H,16,18)/b15-10+

InChI-Schlüssel

ZKDBWTXFVRWPTL-XNTDXEJSSA-N

Isomerische SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CO2

Kanonische SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.